1-(4-Methylbenzyl)-2-thiourea

説明

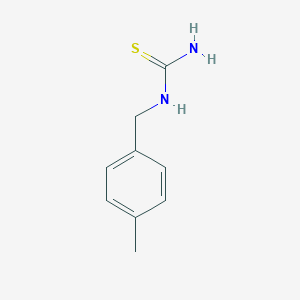

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-methylphenyl)methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZSYIMZOJHWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365250 | |

| Record name | 1-(4-Methylbenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103854-74-6 | |

| Record name | 1-(4-Methylbenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103854-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 1 4 Methylbenzyl 2 Thiourea

General Synthetic Routes for Thiourea (B124793) Derivatives

The formation of the thiourea backbone can be achieved through several established chemical strategies. These methods offer flexibility in introducing various substituents, leading to a wide diversity of thiourea compounds.

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. mdpi.comresearchgate.net This reaction is characterized by its simplicity, high yields, and the broad availability of starting materials. mdpi.comresearchgate.net The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to form the stable thiourea product.

The reaction conditions are typically mild, often proceeding at room temperature in a suitable solvent such as dichloromethane (B109758) or tert-butanol. mdpi.com The high nucleophilicity of most aliphatic primary and secondary amines ensures that the reaction is generally efficient and can be completed in a short time. mdpi.com This method's robustness allows for the creation of a vast library of thiourea derivatives with diverse structural features. researchgate.net

Table 1: General Reaction for Thiourea Synthesis

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|

Beyond the isothiocyanate-amine reaction, several other methods are employed for the synthesis of thioureas.

From Carbon Disulfide : A notable approach involves the condensation of amines with carbon disulfide (CS2). organic-chemistry.orgresearchgate.net This method can be performed in an aqueous medium and works well with aliphatic primary amines to produce both symmetrical and unsymmetrical thiourea derivatives. organic-chemistry.orgresearchgate.net

From Thiophosgene (B130339) : The reaction of primary and secondary amines with thiophosgene (CSCl2) or its derivatives is another established route. joac.info

From Isocyanides : An atom-economic synthesis involves reacting isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperatures to give excellent yields of thioureas. organic-chemistry.org

From N,N'-di-Boc-substituted thiourea : This stable and readily available reagent can act as a mild thioacylating agent when activated with trifluoroacetic anhydride, reacting with amines and other nucleophiles to form thiocarbonyl compounds. organic-chemistry.org

From Acyl Isothiocyanates : A common alternative involves the in-situ generation of an acyl isothiocyanate from an acid chloride and a thiocyanate (B1210189) salt (like KSCN or NH4SCN) in a solvent like acetone. mdpi.comconicet.gov.ar The resulting isothiocyanate is then immediately reacted with an amine to yield the N-acylthiourea derivative. mdpi.com

Reaction of Isothiocyanates with Amines

Specific Synthesis of 1-(4-Methylbenzyl)-2-thiourea

The synthesis of this compound can be achieved through the general principles outlined above. One common method involves the reaction of 4-methylbenzylamine (B130917) with a suitable thiocyanate precursor.

Another documented procedure involves the alkylation of thiourea with a 4-methylbenzyl halide. This two-step process begins with the formation of a thiouronium salt, which is subsequently hydrolyzed to produce the target thiourea.

A detailed procedure is as follows:

Thiouronium Salt Formation : Thiourea is dissolved in anhydrous ethanol (B145695). 4-Methylbenzyl chloride is then added, and the mixture is stirred. The resulting precipitate, a thiouronium salt, is filtered.

Hydrolysis : The isolated salt is then refluxed with an aqueous base (e.g., NaOH), followed by neutralization, to yield this compound.

An alternative synthesis has been reported starting from an aromatic amine, triethylamine (B128534) (TEA), and carbon disulfide (CS2) in tetrahydrofuran (B95107) (THF) at 0°C. An aromatic alkyl azide (B81097) is then added to the mixture to form the desired thiourea product. joac.info

Chemical Reactivity and Derivatization of the this compound Scaffold

The thiourea moiety in this compound is a versatile functional group that can participate in various chemical transformations, making it a valuable building block for synthesizing more complex molecules, particularly heterocycles. tandfonline.comrsc.org The sulfur atom can act as a nucleophile, and the adjacent N-H protons are acidic, allowing for a range of reactions.

Thiourea derivatives are widely used as precursors for the synthesis of nitrogen- and sulfur-containing heterocyclic compounds. tandfonline.com

Thiazole (B1198619) Derivatives : A key reaction of the thiourea scaffold is its cyclization with α-halocarbonyl compounds. conicet.gov.ar The proposed mechanism involves the initial formation of an isothiourea intermediate by nucleophilic attack of the sulfur atom on the α-carbon of the halo-ketone. This is followed by an intramolecular cyclization and dehydration to form substituted thiazol-2-imine or related thiazole structures. conicet.gov.arrsc.org

Quinazoline Derivatives : Base-catalyzed intramolecular nucleophilic cyclization of appropriately substituted thioureas, such as 1-(2-haloaroyl)-3-aryl thioureas, can lead to the formation of 2-thioxo-2,3-dihydro-1H-quinazolin-4-ones. conicet.gov.ar

Benzothiazole Derivatives : Palladium-catalyzed intramolecular cyclization of 1-acyl-3-arylthioureas can be used to synthesize N-benzothiazol-2-yl-amides through C-H functionalization and C-S bond formation. conicet.gov.arunlp.edu.ar

Condensation reactions involving the thiourea group are a powerful tool for building larger molecular frameworks.

Reaction with α,β-Unsaturated Carbonyls : Thioureas can undergo condensation reactions with 1,3-diaryl-2-propen-1-ones (chalcones) to synthesize dihydropyrimidine-2(1H)-thione derivatives. jksus.org This reaction, often catalyzed, builds a six-membered heterocyclic ring. jksus.org

Reaction with Dimethyl Sulfoxide (DMSO) : In the presence of an acid and halide ions, N-substituted thioureas can undergo a condensation reaction in DMSO to produce 1,2,4-thiadiazole (B1232254) derivatives. rsc.org The proposed mechanism involves the formation of an N-halogenated thiourea as a key intermediate in the rate-determining step. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-(2-haloaroyl)-3-aryl thioureas |

| 1,2,4-thiadiazole |

| 1,3-diaryl-2-propen-1-ones |

| This compound |

| 2-thioxo-2,3-dihydro-1H-quinazolin-4-ones |

| 4-Methylbenzyl chloride |

| 4-methylbenzylamine |

| Benzothiazole |

| Carbon disulfide |

| Dihydropyrimidine-2(1H)-thione |

| N,N'-di-Boc-substituted thiourea |

| N-benzothiazol-2-yl-amides |

| Quinazoline |

| Tetrahydrofuran |

| Thiazole |

| Thiazol-2-imine |

| Thiophosgene |

| Thiourea |

| Triethylamine |

Iii. Spectroscopic and Structural Characterization of 1 4 Methylbenzyl 2 Thiourea

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of 1-(4-methylbenzyl)-2-thiourea, confirming its molecular structure and providing information about its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the methyl group on the benzyl (B1604629) ring typically appear as a singlet. The methylene (B1212753) protons of the benzyl group also produce a characteristic signal. Protons on the aromatic ring exhibit signals in the aromatic region of the spectrum, and their splitting patterns can provide information about their relative positions on the ring. The protons attached to the nitrogen atoms of the thiourea (B124793) moiety often appear as broad singlets due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the thiocarbonyl group (C=S) is typically found at a downfield chemical shift, often around 180 ppm. mdpi.com The carbon atoms of the aromatic ring and the methyl and methylene carbons also show characteristic signals. For instance, in a related compound, 1-(4-methylphenyl)-3-(propan-2-ylideneamino)thiourea, the aryl-CH₃ carbon appears at approximately 21.0 ppm. iucr.org

Interactive Data Table: NMR Data for Thiourea Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aryl-CH₃ | ~2.3 iucr.org |

| ¹H | -CH₂- | ~4.8-5.2 aip.org |

| ¹H | Aromatic-H | ~7.1-7.5 iucr.org |

| ¹H | N-H | ~8.5-9.2 iucr.org |

| ¹³C | Aryl-CH₃ | ~21 iucr.org |

| ¹³C | -CH₂- | ~55-56 aip.org |

| ¹³C | Aromatic-C | ~124-136 iucr.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Key vibrational bands observed in the IR spectrum of thiourea derivatives include:

N-H stretching: Broad bands are typically observed in the region of 3100-3400 cm⁻¹, corresponding to the stretching vibrations of the N-H bonds in the thiourea group. mdpi.comanalis.com.my For example, a related compound, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, shows a medium intensity band at 3266 cm⁻¹. mdpi.com

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are usually found in the 2800-3100 cm⁻¹ range. nih.gov

C=S stretching: The characteristic thiocarbonyl (C=S) stretching vibration, often referred to as the thioamide band, typically appears in the range of 1100-1300 cm⁻¹. mdpi.com In 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, this band is observed at 1256 cm⁻¹. mdpi.com

C-N stretching: The C-N stretching vibrations are usually observed in the region of 1250-1384 cm⁻¹. analis.com.mynih.gov

Interactive Data Table: Key IR Absorption Bands for Thiourea Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| ν(N-H) | Amine | 3100-3400 mdpi.comanalis.com.my |

| ν(C-H) | Aromatic/Aliphatic | 2800-3100 nih.gov |

| ν(C=S) | Thiocarbonyl | 1100-1300 mdpi.com |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (180.27 g/mol ). synquestlabs.com The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related thiourea derivatives involve cleavage of the bonds adjacent to the thiourea core. For instance, fragmentation of di-(4-methoxybenzyl) trisulphide, a related sulfur-containing compound, shows characteristic ions corresponding to the benzyl and thio fragments. londonmet.ac.uk

Infrared (IR) Spectroscopy

X-ray Crystallography and Molecular Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The crystal structure of thiourea derivatives often reveals a monoclinic crystal system. analis.com.myeurjchem.com For example, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea crystallizes in the monoclinic space group P2₁/n. eurjchem.com Similarly, 1-(4-methylphenyl)-3-(propan-2-ylideneamino)thiourea also crystallizes in a monoclinic space group, P2₁/c. iucr.orgiucr.org The specific crystal system and space group for this compound would be determined by single-crystal X-ray diffraction analysis.

Interactive Data Table: Crystallographic Data for Related Thiourea Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea | Monoclinic | P2₁/n | eurjchem.com |

| 1-(4-methylphenyl)-3-(propan-2-ylideneamino)thiourea | Monoclinic | P2₁/c | iucr.orgiucr.org |

The molecular conformation and crystal packing of thiourea derivatives are significantly influenced by intramolecular and intermolecular hydrogen bonds.

In many acylthiourea derivatives, an intramolecular hydrogen bond forms between the N-H of the thioamide and the carbonyl oxygen atom, creating a stable six-membered ring. nih.govcapes.gov.br While this compound lacks a carbonyl group, intramolecular hydrogen bonding can still occur. For example, in 1-(4-methylphenyl)-3-(propan-2-ylideneamino)thiourea, an intramolecular N-H···N hydrogen bond is observed. iucr.org

Intermolecular hydrogen bonds, particularly N-H···S interactions, are a common feature in the crystal structures of thioureas. These interactions often lead to the formation of centrosymmetric dimers, creating an eight-membered {···HNCS}₂ synthon. mdpi.comiucr.org These dimers can then be further linked into more extended supramolecular structures, such as layers or three-dimensional networks, through other interactions like C-H···π interactions. iucr.orgnih.gov The presence of these hydrogen bonds plays a crucial role in stabilizing the crystal lattice. nih.govresearchgate.net

Conformational Analysis and Torsion Angles

A detailed conformational analysis of this compound through methods such as single-crystal X-ray diffraction provides critical insights into its three-dimensional structure. The conformation is largely defined by the rotation around key single bonds, which can be quantified by torsion angles. These angles determine the spatial arrangement of the 4-methylbenzyl group relative to the thiourea moiety.

However, based on a thorough review of scientific literature, specific experimental torsion angle data from the crystal structure of this compound is not publicly available at this time. While studies on analogous compounds, such as N-aroyl-N'-(4-methylphenyl)thiourea derivatives, reveal detailed conformational data, these cannot be directly extrapolated to the title compound. researchgate.net

Interactive Data Table: Torsion Angles

| Torsion Angle | Value (°) |

| Data not available | N/A |

| Data not available | N/A |

| Data not available | N/A |

Table 1: Key torsion angles defining the conformation of this compound. Specific experimental data is not currently available in published literature.

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the detailed study of non-covalent contacts such as hydrogen bonds and van der Waals interactions, which govern the crystal packing.

Despite the utility of this analysis, specific research detailing the Hirshfeld surface analysis and the percentage contributions of non-covalent interactions for this compound has not been found in the available scientific literature. Studies on closely related thiourea derivatives consistently show that H···H interactions typically account for the largest portion of the Hirshfeld surface, followed by contacts involving heteroatoms like sulfur and nitrogen, highlighting the importance of hydrogen bonding and van der Waals forces in the crystal packing. akademisains.gov.myresearchgate.net

Interactive Data Table: Hirshfeld Surface Contacts

| Contact Type | Contribution (%) |

| H···H | Data not available |

| C···H/H···C | Data not available |

| S···H/H···S | Data not available |

| N···H/H···N | Data not available |

| Other | Data not available |

Table 2: Percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of this compound. Quantitative data for this specific compound is not available in the reviewed literature.

Iv. Coordination Chemistry of 1 4 Methylbenzyl 2 Thiourea and Its Derivatives

Ligand Properties of Thiourea (B124793) Derivatives

Thiourea and its derivatives are versatile ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. researchgate.netnih.govmaterialsciencejournal.org Their coordination behavior is influenced by the presence of multiple donor atoms and the nature of the substituents on the thiourea backbone. tandfonline.commdpi.com

Thiourea derivatives possess several potential coordination sites, primarily the sulfur of the thiocarbonyl group (C=S) and the nitrogen atoms of the amino groups (-NH). nih.govmdpi.com The presence of both hard (nitrogen and, in some derivatives, oxygen) and soft (sulfur) donor atoms allows them to bind with a variety of transition and main group metals. researchgate.net This versatility leads to different coordination modes. mdpi.com Thioureas can act as neutral monodentate ligands, typically coordinating through the sulfur atom. mdpi.com They can also behave as monoanionic or dianionic ligands, often leading to chelation involving both sulfur and nitrogen atoms, forming four-membered rings. tandfonline.comresearchgate.net In acylthiourea derivatives, the carbonyl group (C=O) introduces an additional oxygen donor atom, enabling S,O-bidentate coordination to form six-membered chelate rings. researchgate.netuzh.ch The coordination flexibility is further enhanced by the thione-thiol tautomerism within the thiourea moiety. basjsci.edu.iq

The nitrogen atoms of the thiourea core can be readily substituted, leading to a wide array of derivatives, including mono-, di-, tri-, and, less commonly, tetra-substituted thioureas. tandfonline.comconicet.gov.ar The nature and number of these substituents significantly influence the ligand's electronic properties, steric hindrance, and coordination chemistry. mdpi.comconicet.gov.ar

Monosubstituted thioureas: Have one substituent on one of the nitrogen atoms.

Disubstituted thioureas: Can be either 1,1-disubstituted (both substituents on the same nitrogen) or 1,3-disubstituted (one substituent on each nitrogen). mdpi.com

Trisubstituted thioureas: Have three substituents attached to the nitrogen atoms. researchgate.net

Tetrasubstituted thioureas: All four hydrogen atoms on the nitrogen atoms are replaced by other groups. tandfonline.com

The coordination chemistry of these functionalized derivatives can be quite distinct from that of the parent thiourea. tandfonline.com For instance, acylthioureas, a class of N-substituted derivatives, introduce an oxygen donor atom, leading to different coordination modes compared to simple alkyl or aryl-substituted thioureas. researchgate.net

Donor Atoms and Coordination Possibilities (Oxygen, Nitrogen, Sulfur)

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-(4-Methylbenzyl)-2-thiourea and its derivatives typically involves the reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent. nih.govjcchems.com

A variety of transition metal complexes have been synthesized using thiourea derivatives as ligands. These include complexes with metals such as nickel(II), copper(II), platinum(II), ruthenium(II), and gold(I). uzh.chresearchgate.netrsc.orgmdpi.com

Ni(II) Complexes: Nickel(II) complexes with thiourea derivatives have been synthesized and characterized, often exhibiting square planar or octahedral geometries. researchgate.nethilarispublisher.com

Cu(II) Complexes: Copper(II) readily forms complexes with thiourea ligands. researchgate.netresearchgate.net For example, the reaction of 1,3-disubstituted thioureas with copper(II) chloride can yield complexes where two thiourea ligands chelate to the Cu(II) ion through the sulfur and deprotonated nitrogen atoms. researchgate.net

Pt(II) Complexes: Platinum(II) complexes with thiourea derivatives are of interest, with some showing square-planar coordination geometry. rsc.orgnih.gov For instance, N,N-disubstituted-4-chlorobenzoyl thiourea ligands have been used to form Pt(II) complexes where coordination occurs through two oxygen and two sulfur atoms in a cis configuration. rsc.org

Ru(II) Complexes: Cationic ruthenium(II) complexes containing chelating difluoro-substituted thiourea ligands have been reported. conicet.gov.ar

Au(I) Complexes: Gold(I) complexes with thiourea derivatives have been synthesized, with the thiourea often acting as a monodentate ligand coordinating through the sulfur atom. rsc.orgmdpi.com

The synthesis of these complexes is often achieved by reacting the thiourea ligand with the corresponding metal salt, such as metal chlorides or acetates, in solvents like ethanol (B145695) or methanol. nih.govrsc.org

The structures of metal complexes with thiourea derivatives are elucidated using various analytical techniques, including single-crystal X-ray diffraction, FT-IR spectroscopy, and NMR spectroscopy. mdpi.comjcchems.com

Single-Crystal X-ray Diffraction: This technique provides definitive information about the coordination geometry around the metal center, bond lengths, and bond angles. For example, the crystal structure of a Zn(II) complex with diisopropylthiourea revealed a distorted tetrahedral geometry with the thiourea ligands coordinating as monodentate through the sulfur atom. nih.gov In some Cu(II) complexes, the thiourea ligand has been shown to act as a bidentate ligand, coordinating through both sulfur and a deprotonated nitrogen atom to form a four-membered chelate ring. researchgate.net

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. A key indicator of sulfur coordination is the shift of the C=S stretching vibration band to a lower frequency in the complex compared to the free ligand. nih.gov Conversely, an increase in the C-N bond's double bond character upon complexation is also observed. nih.gov

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligands and their complexes in solution. mdpi.comjcchems.com Changes in the chemical shifts of the N-H and C=S signals upon coordination provide evidence of complex formation and can help elucidate the coordination mode. mdpi.com

Table 1: Selected Structural Data for Metal Complexes with Thiourea Derivatives

| Metal Ion | Ligand | Coordination Geometry | Coordination Mode | Reference(s) |

|---|---|---|---|---|

| Zn(II) | Diisopropylthiourea | Distorted Tetrahedral | Monodentate (S) | nih.gov |

| Cu(II) | 1,3-disubstituted thiourea | Square Planar | Bidentate (S, N) | researchgate.net |

| Pt(II) | N,N-disubstituted-4-chlorobenzoyl thiourea | Square Planar | Bidentate (S, O) | rsc.org |

| Au(I) | N,N-dialkyl-N′-benzoylthiourea | Linear | Monodentate (S) | rsc.org |

This table is for illustrative purposes and includes data for various thiourea derivatives, not specifically this compound for which detailed structural data on its complexes was not found in the provided search results.

Transition Metal Complexes (e.g., Ni(II), Cu(II), Pt(II), Ru(II), Au(I))

Applications of Metal Complexes in Catalysis and Materials Science

Metal complexes of thiourea derivatives have shown potential in various applications, including catalysis and materials science. ontosight.aiannexechem.com

Catalysis: Thiourea derivatives are utilized as ligands in metal complexes that function as catalysts in organic synthesis. ontosight.aiannexechem.com These catalytic systems can facilitate reactions with high efficiency and selectivity. ontosight.ai The tunability of the electronic and steric properties of the thiourea ligands by modifying their substituents allows for the fine-tuning of the catalyst's activity and selectivity for specific organic transformations. mdpi.com

Materials Science: The unique properties of thiourea-based metal complexes are being explored for the development of new materials. ontosight.ai These complexes can serve as precursors for the synthesis of metal sulfide (B99878) nanoparticles. conicet.gov.ar The ability of thiourea to form stable complexes with various metals is also exploited in the development of materials with specific optical and electrical properties. ontosight.ai For instance, some metal complexes of thiourea have been investigated for their potential as non-linear optical materials.

Vi. Structure Activity Relationship Sar Studies and Molecular Docking

Correlating Chemical Structure with Biological Activity

The biological activity of thiourea (B124793) derivatives, including 1-(4-Methylbenzyl)-2-thiourea, is intrinsically linked to their molecular structure. The core thiourea pharmacophore, -HN-C(=S)-NH-, is pivotal as it provides both hydrogen bond donors (N-H groups) and a weak hydrogen bond acceptor (C=S group), which facilitates binding to biological targets like enzymes and receptors. analis.com.my Modifications to the substituents attached to this core can significantly modulate the compound's biological profile, including its antimicrobial and anticancer activities. analis.com.my

The relationship between the chemical structure of thiourea derivatives and their biological efficacy is a subject of extensive research. Key structural features that influence activity include the nature of substituents on the aryl ring and modifications to the thiourea backbone itself.

Influence of Substituents on the Phenyl Ring: The type and position of substituent groups on the phenyl ring play a critical role in determining the biological activity. The lipophilicity, electronic properties, and steric bulk of these substituents can alter the compound's absorption, distribution, and interaction with target proteins. arabjchem.org

Halogens: The incorporation of halogen atoms like fluorine (F) or chlorine (Cl) is a common strategy to enhance biological activity. Fluorine, for example, can modulate pKa values, improve membrane permeability, and increase liposolubility. nih.gov Studies on N-p-methylbenzoyl-N′-thiourea derivatives have demonstrated their antibacterial and antifungal properties, which are influenced by such substitutions. nih.gov In one study, derivatives with a single fluorine atom on the phenyl ring showed the best antibacterial effect, while those with three fluorine atoms had the most potent antifungal activity. nih.gov

Alkyl Groups: The methyl group in this compound contributes to the molecule's lipophilicity. The position and size of alkyl groups can be significant. For example, the introduction of bulky groups at the C-4 position of certain thiourea derivatives has been shown to significantly aid antitumor activity. analis.com.my

Impact of the Thiourea Moiety: The thiourea core is fundamental to the activity of these compounds. Replacing the sulfur atom with oxygen to form a urea (B33335) derivative often leads to a significant decrease in activity, highlighting the crucial role of the thiocarbonyl group. biointerfaceresearch.com For example, in a study of potential anticancer agents, thiourea derivatives consistently showed higher antitumor activity compared to their corresponding urea analogues. biointerfaceresearch.com The sulfur atom and the adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, promoting strong interactions with various enzymes. biointerfaceresearch.commdpi.com

The following table summarizes the general effects of different substituents on the biological activity of thiourea derivatives based on various studies.

| Structural Modification | Substituent Example | Observed Effect on Biological Activity | Reference(s) |

| Phenyl Ring Substitution | |||

| Electron-Withdrawing Group | -NO₂, -CF₃ | Generally increases activity (e.g., anticancer, antimicrobial) by enhancing hydrogen bonding capability. | biointerfaceresearch.comnih.gov |

| Electron-Donating Group | -CH₃, -OCH₃ | Can increase activity, but effects are also dependent on steric factors. Small groups can activate the ring. | analis.com.my |

| Halogen | -F, -Cl, -Br | Often enhances activity; improves lipophilicity and membrane permeation. Position and number of halogens are critical. | analis.com.mynih.gov |

| Bulky Group | -C(CH₃)₃ | Can increase or decrease activity depending on the target's active site topology. | analis.com.my |

| Core Moiety Modification | |||

| Thiourea vs. Urea | C=S vs. C=O | Thiourea derivatives are generally more potent than their urea counterparts. | biointerfaceresearch.com |

| Linker Modification | Ethylenediamine | The type of linker connecting the thiourea moiety to other pharmacophores can significantly affect cytotoxicity. | analis.com.mybiointerfaceresearch.com |

Molecular Docking Studies and Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com It provides valuable insights into the binding affinity, specific interactions, and potential mechanism of action of compounds like this compound. mdpi.comrjptonline.org

Molecular docking studies on various thiourea derivatives have revealed common and specific binding patterns with different biological targets. The stability of the ligand-protein complex is primarily governed by a combination of hydrogen bonds and hydrophobic interactions. akademisains.gov.my

Hydrogen Bonding: The thiourea core, -C(=S)(NH)₂, is a key player in forming hydrogen bonds. analis.com.my The N-H groups act as hydrogen bond donors, while the sulfur atom can act as an acceptor. akademisains.gov.mynih.gov In many crystal structures and docking simulations, intermolecular N-H···S hydrogen bonds are observed, often leading to the formation of dimers. akademisains.gov.my Additionally, intramolecular N-H···O hydrogen bonds can stabilize specific conformations. nih.govresearchgate.net For example, docking studies of a thiourea derivative with Histone Deacetylase 1 (HDAC1) showed crucial hydrogen bonds with the amino acid residue GLY149. nih.gov Similarly, docking against the VEGFR2 receptor revealed hydrogen bonds with residues Glu 885 and Asp 1046. atlantis-press.com

Hydrophobic and Other Interactions: The aryl group, such as the 4-methylbenzyl group, typically engages in hydrophobic interactions with nonpolar residues in the protein's binding pocket. biointerfaceresearch.com For instance, interactions with hydrophobic residues like Leu726, Val734, and Ala751 were noted in the binding of a thiourea derivative to the HER2 protein. biointerfaceresearch.com Furthermore, π-π stacking and C-H···π interactions can occur between the aromatic ring of the ligand and aromatic residues of the protein, further stabilizing the complex. akademisains.gov.my In some cases, the planar groups of thiourea derivatives can intercalate between DNA base pairs. mdpi.com

The table below details specific binding interactions for thiourea derivatives with various protein targets as identified through molecular docking studies.

| Ligand (Thiourea Derivative) | Protein Target | Key Interacting Residues | Types of Interactions | Reference(s) |

| Bis-Acyl-Thiourea Derivatives | DNA | DCA3, DGA4, DGB22 | Hydrogen bonding (with -S and -O atoms), Intercalation, Groove binding | mdpi.com |

| Urea/Thiourea Lenalidomide (B1683929) Derivative | HDAC1 | GLY149, Zinc ion | Hydrogen bonding, Metal coordination | nih.gov |

| 1-(4-Aryl)-3-(pyridin-2-yl) thiourea | HER2 | Leu726, Val734, Ala751, Lys753, Leu785 | Hydrophobic interactions | biointerfaceresearch.com |

| N-benzoyl-N'-naphtylthiourea | VEGFR2 | Glu 885, Asp 1046, Cys 919 | Hydrogen bonding | atlantis-press.com |

| 1-(4-Chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea | COVID-19 Main Protease (6LU7) | Glu166, Leu141, Cys145, His164 | Hydrogen bonding | rsc.org |

Molecular docking studies are instrumental in predicting the mechanism of action by identifying the most likely biological targets and elucidating how the ligand inhibits their function. researchgate.net For thiourea derivatives, the mechanism often involves the inhibition of key enzymes essential for pathogen survival or cancer cell proliferation. analis.com.myontosight.ai

By calculating the binding energy (often represented by a docking score), researchers can predict the strength of the interaction between the ligand and the protein. atlantis-press.com A lower binding energy suggests a more stable complex and potentially higher inhibitory activity. atlantis-press.com For example, in silico studies targeting the Sirtuin1 (SIRT1) enzyme, a histone deacetylase, have been used to predict the anticancer mechanism of N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives. rjptonline.org Inhibition of SIRT1 leads to the overexpression of the p53 tumor suppressor gene, which negatively regulates the cell cycle. rjptonline.org

Similarly, docking studies of thiourea derivatives with bacterial DNA gyrase B have helped predict their antibacterial mechanism. nih.gov The binding of the compound to the enzyme's active site is predicted to block its normal function, which is essential for DNA replication, thereby inhibiting bacterial growth. nih.gov The docking score can predict the antimicrobial activity, which is then often confirmed by experimental assays. nih.gov The mechanism of action for some thiourea derivatives against the protozoan parasite Acanthamoeba is suggested to involve targeting transport proteins on the cell membrane, with the hydrophobicity of the molecule playing a key role. analis.com.my

Vii. Mechanistic Investigations of Biological Action

Cellular and Molecular Pathways

The compound's interaction with cellular machinery is a key aspect of its biological action, particularly its ability to induce programmed cell death and inhibit crucial enzymes and receptors.

Research into thiourea (B124793) derivatives indicates their capacity to trigger apoptosis in cancer cells through both the extrinsic and intrinsic pathways. iucr.org The extrinsic pathway is initiated at the cell surface via death receptors, while the intrinsic pathway originates from within the cell, primarily involving the mitochondria. genome.jp

Studies on related compounds have shown that they can kill cancer cells by initiating a variety of apoptotic pathways, both extrinsic and intrinsic. iucr.orgiucr.org The intrinsic pathway's activation often involves an increase in the Bax/Bcl-2 ratio and the cleavage of caspase-3. vulcanchem.com The central event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of cytochrome c. genome.jp These pathways ultimately converge on effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic process. genome.jp

Table 1: Key Molecular Events in Apoptosis Induced by Thiourea Derivatives

| Pathway | Key Event | Description |

|---|---|---|

| Extrinsic | Death Receptor Activation | Upregulation and activation of cell surface death receptors. iucr.org |

| Intrinsic | Mitochondrial Outer Membrane Permeabilization (MOMP) | Release of cytochrome c from the mitochondria. genome.jp |

| Intrinsic | Altered Bax/Bcl-2 Ratio | Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2. vulcanchem.com |

| Converged | Caspase Activation | Cleavage and activation of initiator and effector caspases (e.g., caspase-3, -7, -9). genome.jpvulcanchem.com |

The thiourea moiety within 1-(4-Methylbenzyl)-2-thiourea is crucial for its ability to inhibit various enzymes. Thiourea derivatives have been recognized as potent inhibitors of several enzymes implicated in disease. mdpi.com

One of the primary targets is urease, an enzyme whose inhibition is important in treating infections by urease-producing bacteria. The inhibitory action is thought to involve the interaction of the thiourea's sulfur and nitrogen atoms with metal ions in the enzyme's active site. Other enzymes, such as α-amylase and α-glucosidase, which are relevant to diabetes, are also inhibited by certain thiourea derivatives. researchgate.net Furthermore, some derivatives have shown inhibitory activity against cholinesterases, which are enzymes linked to Alzheimer's disease. mdpi.com

While direct receptor binding data for this compound is not extensively detailed, the broader class of thiourea compounds has been investigated for their potential to interact with various receptors, including G-protein coupled receptors. fluorochem.co.uk The molecular structure of thiourea derivatives, with their hydrogen-bonding capabilities, is critical for their recognition by and interaction with target proteins. vulcanchem.com

Table 2: Examples of Enzymes Inhibited by Thiourea Derivatives

| Enzyme | Biological Relevance | Reference |

|---|---|---|

| Urease | Bacterial Infections | |

| α-Amylase | Diabetes Mellitus | researchgate.net |

| α-Glucosidase | Diabetes Mellitus | researchgate.net |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | mdpi.com |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | mdpi.com |

Apoptotic Pathways (Extrinsic and Intrinsic)

Redox Chemistry and Free Radical Scavenging

The antioxidant properties of thiourea derivatives are a significant aspect of their biological profile. They are known to be potent scavengers of reactive oxygen species (ROS). hueuni.edu.vn

Thiourea and its derivatives have demonstrated the ability to directly scavenge superoxide (B77818) radicals. capes.gov.br This activity is crucial as superoxide is a primary ROS that can lead to cellular damage. The scavenging mechanism is thought to involve the conversion of the carbon-sulfur double bond into a sulfhydryl group. capes.gov.br Studies on various thiourea derivatives have confirmed their excellent superoxide radical scavenging activity. mdpi.comresearchgate.net The rate constant for the reaction of thiourea with superoxide has been estimated, providing a quantitative measure of its scavenging efficiency. capes.gov.br

Thiourea compounds are effective scavengers of the highly reactive hydroxyl radical. nih.gov This reactivity is important in mitigating the damaging effects of this radical in biological systems. food-safety.com The mechanism is proposed to involve the addition of the hydroxyl radical to the sulfur atom of the thiourea. hueuni.edu.vn

Furthermore, thiourea derivatives can react with and scavenge hydrogen peroxide. nih.gov The reaction of thiourea with hydrogen peroxide can lead to the formation of intermediate products that themselves have reductive properties. p2infohouse.org The specific products of this reaction are dependent on the pH of the environment. p2infohouse.orgresearchgate.net The ability of neutral, but not acidified, thiourea to reduce hydroxyl radical diffusion when combined with hydrogen peroxide has been noted in some experimental setups. nih.gov

Table 3: Reactivity of Thiourea Derivatives with Reactive Oxygen Species

| Reactive Oxygen Species | Scavenging Activity | Reference |

|---|---|---|

| Superoxide Radical (O₂⁻) | Effective scavenger | capes.gov.brresearchgate.net |

| Hydroxyl Radical (•OH) | Effective scavenger | hueuni.edu.vnnih.gov |

| Hydrogen Peroxide (H₂O₂) | Scavenged by thiourea | nih.govp2infohouse.org |

Viii. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT calculations for 1-(4-Methylbenzyl)-2-thiourea and related structures have been instrumental in elucidating its geometric and electronic features. These calculations are often performed using specific functionals, like B3LYP, and basis sets, such as 6-31G(d,p) or 6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netotago.ac.nzmdpi.com

Geometry Optimization

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For thiourea (B124793) derivatives, these calculations help in understanding the spatial arrangement of the 4-methylbenzyl group relative to the thiourea core.

Studies on analogous thiourea compounds have shown that the optimized molecular structure from DFT calculations is often in close agreement with experimental data obtained from X-ray crystallography. nih.govresearchgate.net For instance, in a related molecule, 1-(4-methylbenzoyl)thiourea, DFT calculations at the B3LYP/6–311G(d,p) level accurately predicted the molecular geometry. otago.ac.nz The planarity of the thiourea (CN₂S) core and the dihedral angles between the phenyl ring and the thiourea plane are key parameters determined through geometry optimization. nih.gov For example, in a similar twisted thiourea derivative, the dihedral angle between the CN₂S plane and the 4-tolyl ring was calculated to be 72.12 (9)°. nih.gov Intramolecular hydrogen bonding, such as between an N-H group and a nearby oxygen or sulfur atom, can significantly influence and stabilize the conformation, and this is also well-captured by geometry optimization. nih.govacs.org

Table 1: Selected Optimized Geometrical Parameters for a Related Thiourea Derivative This table presents a comparison of experimental and theoretically calculated (DFT) bond lengths and angles for a structurally similar thiourea derivative, highlighting the accuracy of the computational methods.

| Parameter | Bond Length (Å) - Experimental | Bond Length (Å) - Calculated (DFT) |

| C1–S1 | 1.6744 (17) | 1.671 |

| C1–N1 | 1.328 (2) | 1.343 |

| C1–N2 | 1.391 (2) | 1.392 |

| C6–O3 | 1.229 (2) | 1.221 |

| N2–C6 | 1.396 (2) | 1.401 |

| Parameter | Bond Angle (°) - Experimental | Bond Angle (°) - Calculated (DFT) |

| S1–C1–N1 | 122.01 (13) | 122.2 |

| S1–C1–N2 | 119.29 (12) | 119.0 |

| N1–C1–N2 | 118.70 (14) | 118.8 |

| C1–N2–C6 | 126.98 (14) | 127.8 |

| O3–C6–N2 | 120.94 (15) | 121.3 |

| Source: Adapted from research on 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea. researchgate.net |

Electrostatic Potential Energy Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP map visualizes the electrostatic potential on the electron density surface, where different colors represent different potential values.

In MEP analysis, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For thiourea derivatives, the sulfur and oxygen (if present) atoms are generally associated with negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. nih.govacs.org The hydrogen atoms of the N-H groups typically exhibit positive potential, marking them as hydrogen bond donors. nih.gov This analysis is crucial for understanding intermolecular interactions and the potential binding behavior of the molecule with biological targets. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility and dynamic behavior of this compound in different environments, such as in solution.

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical reactivity and stability. These descriptors are often calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key quantum chemical descriptors include:

HOMO and LUMO Energies: The HOMO is the outermost orbital containing electrons and its energy (EHOMO) is related to the molecule's ability to donate electrons (ionization potential). The LUMO is the innermost orbital without electrons and its energy (ELUMO) is related to the ability to accept electrons (electron affinity). mdpi.comajrconline.org

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. mdpi.com

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (I - A) / 2, where I is the ionization potential and A is the electron affinity. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized. mdpi.com

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I + A) / 2. mdpi.com

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system. mdpi.com

These descriptors are valuable for predicting the chemical behavior of this compound and for comparing its reactivity to other related compounds. researchgate.netresearchgate.net

Table 2: Calculated Quantum Chemical Descriptors for Related Thiourea Derivatives This table illustrates typical values of quantum chemical descriptors calculated for various thiourea derivatives using DFT methods. Values are generally expressed in electron volts (eV).

| Descriptor | Formula 1 | Formula 2 | Formula 3 | Formula 4 | Formula 5 |

| E(HOMO) (eV) | -6.22 | -6.24 | -6.27 | -6.11 | -6.10 |

| E(LUMO) (eV) | -1.82 | -1.88 | -1.93 | -1.70 | -1.68 |

| Energy Gap (eV) | 4.40 | 4.36 | 4.34 | 4.41 | 4.42 |

| Chemical Potential (eV) | -4.02 | -4.06 | -4.10 | -3.91 | -3.89 |

| Chemical Hardness (eV) | 2.20 | 2.18 | 2.17 | 2.21 | 2.21 |

| Chemical Softness (eV) | 0.23 | 0.23 | 0.23 | 0.23 | 0.23 |

| Electronegativity (eV) | 4.02 | 4.06 | 4.10 | 3.91 | 3.89 |

| Electrophilicity (eV) | 3.67 | 3.78 | 3.88 | 3.46 | 3.42 |

| Source: Adapted from research on 2-thiophene carboxylic acid thiourea derivatives. mdpi.com |

Ix. Future Directions and Research Perspectives

Development of Novel Therapeutic Agents

The diverse pharmacological profile of thiourea (B124793) derivatives, including 1-(4-Methylbenzyl)-2-thiourea, positions them as promising candidates for the development of new drugs. ontosight.ai Future research will likely focus on optimizing the core structure to enhance efficacy against a range of diseases. The established antimicrobial, anticancer, and anti-inflammatory properties serve as a starting point for creating next-generation therapeutic agents. researchgate.net

Key areas for development include:

Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is an urgent need for new antibiotics. researchgate.net Thiourea derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Future work will involve modifying the this compound structure to improve its minimum inhibitory concentration (MIC) values and broaden its spectrum of activity. nih.gov

Anticancer Agents: Research has demonstrated that thiourea compounds can induce apoptosis in cancer cells and inhibit tumor growth enzymes. analis.com.my The development of hybrid molecules, where the thiourea scaffold is combined with other known pharmacophores, is a promising strategy to create potent and selective anticancer drugs. biointerfaceresearch.com Derivatives have been investigated for activity against breast, lung, and prostate cancer cell lines. analis.com.mynih.gov

Anti-inflammatory Drugs: The ability of thiourea derivatives to inhibit the production of inflammatory cytokines suggests their potential as alternatives to existing anti-inflammatory medications.

Design of Targeted Therapies

The future of medicine is moving towards precision, and the design of targeted therapies that act on specific molecular pathways is a key goal. The this compound scaffold is well-suited for this approach. The thiourea moiety's ability to act as both a hydrogen bond donor and acceptor allows it to bind with high affinity to the active sites of enzymes and receptors. biointerfaceresearch.com

Future research in this area will concentrate on:

Kinase Inhibitors: Many cancers are driven by the aberrant activity of protein kinases. Thiourea derivatives have been designed as inhibitors of specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis. biointerfaceresearch.comnih.gov

Enzyme-Specific Inhibition: Beyond cancer, targeted inhibition of enzymes like tyrosinase (for anti-melanogenic applications) and urease (for treating infections by urease-producing bacteria) represents a significant area of research.

Hybrid Drug Design: A promising strategy involves creating hybrid molecules that combine the thiourea core with other pharmacophores to target specific biological systems. biointerfaceresearch.com This approach aims to enhance binding affinity and selectivity, potentially leading to more effective treatments with fewer side effects. biointerfaceresearch.com

Table 1: Potential Molecular Targets for Thiourea-Based Therapies

| Target Class | Specific Example | Therapeutic Application | Research Findings |

| Protein Kinases | VEGFR-2, HER-2 | Anticancer | Designed thiourea derivatives show potent inhibition, blocking tumor angiogenesis and proliferation. biointerfaceresearch.comnih.gov |

| Enzymes | Tyrosinase | Anti-melanogenic | Competitive inhibition leads to reduced melanin (B1238610) production, with potential cosmetic applications. |

| Enzymes | DNA Gyrase / Topoisomerase | Antibacterial | Inhibition of these essential bacterial enzymes disrupts DNA replication. mdpi.com |

| Receptors | Hormone Receptors | Anticancer | Derivatives can modulate receptor activity in hormone-dependent cancers like breast cancer. analis.com.my |

| Other Proteins | Histone Deacetylase (HDAC) | Anticancer | Urea (B33335)/thiourea derivatives of lenalidomide (B1683929) show significant HDAC1 inhibition and induce apoptosis. nih.gov |

Advanced Synthetic Methodologies

The advancement of synthetic organic chemistry will play a crucial role in unlocking the full potential of this compound and its analogs. While traditional methods involving the reaction of amines with isothiocyanates are effective, future research will focus on developing more efficient, sustainable, and versatile synthetic routes. researchgate.netnih.gov

Key areas of development include:

Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts, and developing one-pot synthesis protocols will reduce the environmental impact of producing these compounds.

Solid-Phase Synthesis: This technique allows for the rapid generation of large libraries of thiourea derivatives, which is essential for high-throughput screening and structure-activity relationship (SAR) studies. rsc.org

Novel Catalytic Systems: The exploration of new organocatalysts can facilitate the synthesis of complex thiourea derivatives with high yields and stereoselectivity.

Exploration of New Biological Targets

While significant research has focused on the anticancer and antimicrobial activities of thioureas, many potential biological targets remain unexplored. Future research will likely involve large-scale screening of this compound and related compounds against a wide array of enzymes, receptors, and cellular pathways to uncover novel therapeutic applications.

Potential new areas of investigation include:

Antiviral Activity: Some thiourea derivatives have shown promise as antiviral agents, including against HIV. researchgate.net Systematic screening against a panel of viruses could identify new lead compounds.

Neurodegenerative Diseases: The role of specific enzymes and protein aggregates in diseases like Alzheimer's presents an opportunity for targeted thiourea inhibitors.

Metabolic Disorders: Thiourea derivatives have been investigated for antidiabetic properties, and further exploration into their effects on metabolic enzymes could yield new treatments. researchgate.net

Role in Supramolecular Chemistry and Molecular Recognition

The ability of the thiourea group to form strong and directional hydrogen bonds makes this compound an excellent building block in supramolecular chemistry. nih.goviucr.org This field explores the assembly of molecules into larger, ordered structures held together by non-covalent interactions.

Future research perspectives in this domain include:

Crystal Engineering: The predictable hydrogen bonding patterns of thioureas can be used to design and construct crystalline materials with specific architectures and properties. nih.govresearchgate.net These materials could have applications in areas such as gas storage and separation.

Molecular Sensors: The binding properties of the thiourea moiety can be exploited to create chemosensors for detecting specific ions or molecules.

Self-Assembling Materials: The development of complex, self-assembling systems based on thiourea interactions could lead to new "smart" materials, such as gels and polymers that respond to external stimuli. rsc.org The formation of supramolecular layers through hydrogen bonds is a key feature in the crystal packing of these compounds. nih.goviucr.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 1-(4-Methylbenzyl)-2-thiourea?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methylbenzylamine with thiophosgene or thiourea derivatives under controlled pH and temperature conditions .

- Characterization :

- Spectroscopy : Use FT-IR to confirm the presence of thiourea groups (C=S stretch ~1250–1350 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions.

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves molecular geometry and confirms regiochemistry .

- Elemental Analysis : Validate purity via CHNS microanalysis.

Q. How is the crystal structure of this compound determined experimentally?

- Protocol :

Crystal Growth : Recrystallize the compound from solvents like ethanol or DMSO.

Data Collection : Use a single-crystal X-ray diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) .

Structure Solution : Employ direct methods (e.g., SIR2002) for phase determination .

Refinement : Refine the model using SHELXL, adjusting thermal parameters and validating with R-factors (<5% for high-quality data) .

Validation : Check for geometric outliers using tools in OLEX2 or WinGX .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen-bonding networks during crystallographic refinement of this compound?

- Methodology :

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to identify discrepancies .

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model twinning, especially for non-merohedral cases .

- Validation Tools : Leverage PLATON’s ADDSYM to detect missed symmetry and check hydrogen-bonding plausibility via Mercury’s contact analysis .

Q. What strategies are used to analyze polymorphism in thiourea derivatives like this compound?

- Approaches :

- Thermal Analysis : Conduct DSC/TGA to identify phase transitions and polymorph stability .

- Variable-Temperature XRD : Capture structural changes across thermal events (e.g., lattice parameter shifts).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H vs. N···H contacts) to differentiate polymorphs .

Q. How can researchers optimize reaction conditions to minimize byproducts in the synthesis of this compound?

- Experimental Design :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, stoichiometry) and analyze yields via HPLC .

- Kinetic Studies : Monitor reaction progress using in-situ IR to identify intermediate species (e.g., isothiocyanate intermediates).

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from thiourea dimers or oxidized byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental vibrational spectra for this compound?

- Resolution Steps :

Basis Set Optimization : Recalculate DFT spectra with larger basis sets (e.g., B3LYP/6-311++G(d,p)) to improve accuracy .

Solvent Effects : Simulate spectra using a polarizable continuum model (PCM) if experiments were conducted in solution.

Crystal Packing : Compare solid-state IR (experimental) with gas-phase DFT results to assess packing-induced shifts .

Software and Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。